Bimosiamose

Catalog No.
S521264
CAS No.
187269-40-5
M.F
C46H54O16
M. Wt
862.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bimosiamose

CAS Number

187269-40-5

Product Name

Bimosiamose

IUPAC Name

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid

Molecular Formula

C46H54O16

Molecular Weight

862.9 g/mol

InChI

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1

InChI Key

RYWCQJDEHXJHRI-XJMXIVSISA-N

SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

1,6-bis(3-(3-carboxymethylphenyl)-4-(2-alpha-D-mannopyranosyloxy)phenyl)hexane, bimosiamose

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O

Description

The exact mass of the compound Bimosiamose is 862.3412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Hexanes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties:

Research focused on Bimosiamose's ability to modulate inflammatory responses in allergic asthma. Studies suggest it might work by inhibiting the activation of certain immune cells involved in allergic reactions []. This mechanism could potentially reduce airway inflammation, a hallmark feature of asthma.

Targeting Cell Adhesion Molecules:

Bimosiamose was hypothesized to target specific cell adhesion molecules, particularly L-selectin []. These molecules play a crucial role in the migration of immune cells to the inflamed airways in asthma. By blocking L-selectin, Bimosiamose could theoretically prevent the accumulation of inflammatory cells and alleviate asthma symptoms.

Clinical Trials:

Limited clinical trials were conducted to assess the safety and efficacy of Bimosiamose in adult asthmatic patients []. These studies evaluated the effects of a single intravenous dose on airway responsiveness and inflammatory markers. While some initial findings were promising, further development appears to have been discontinued.

Bimosiamose is a synthetic compound classified as a pan-selectin antagonist. It primarily targets E-selectin, P-selectin, and L-selectin, which are cell adhesion molecules involved in the inflammatory response. By inhibiting these selectins, bimosiamose disrupts the recruitment and activation of immune cells, thereby playing a significant role in reducing inflammation. It is particularly noted for its application in treating conditions such as asthma and other inflammatory diseases.

Bimosiamose works by inhibiting selectins, adhesion molecules on the surface of immune cells that mediate their interaction with inflamed tissues []. By blocking selectin-mediated adhesion, Bimosiamose aims to reduce inflammatory cell infiltration and dampen the inflammatory response [].

As with any new drug, the safety profile of Bimosiamose is still under investigation. While preclinical studies haven't shown major safety concerns [], more research is needed to fully understand its potential side effects and interactions with other medications.

, including:

  • Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide can be used to modify its structure.
  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can alter functional groups within the molecule.
  • Substitution: Substitution reactions may occur, especially involving phenolic and glycosidic groups, using reagents like alkyl halides and acyl chlorides.

The major products formed from these reactions depend on specific conditions and reagents used during the processes.

Bimosiamose has demonstrated significant biological activity, particularly in its ability to inhibit leukocyte adhesion under both static and dynamic flow conditions. In vitro studies have shown that it effectively blocks the adhesion of various leukocytes, including neutrophils and eosinophils. This inhibition is crucial for preventing the influx of these cells into inflamed tissues, thereby reducing inflammation. In vivo studies have confirmed its therapeutic efficacy in models of acute and chronic inflammation .

Mechanism of Action

The mechanism by which bimosiamose exerts its effects involves binding to selectins, preventing their interaction with leukocytes. This blockade inhibits the rolling and adhesion of leukocytes on the endothelium, a critical step in the inflammatory response. The compound has shown anti-inflammatory efficacy across various animal models .

The synthesis of bimosiamose involves several key steps:

  • Friedel-Crafts Condensation: This initial step combines 2-(2’-methoxybiphenyl-3-yl)acetic acid with adipoyl dichloride in the presence of aluminum chloride to form an adduct.
  • Reduction: The adduct undergoes reduction of carbonyl groups using lithium hydroxide or other reducing agents.
  • Cleavage of Methoxy Groups: Methoxy groups are cleaved using boron tribromide to yield a bis phenolic compound.

These synthetic routes allow for the modification of bimosiamose's structure to enhance its pharmacological properties .

Bimosiamose is primarily utilized in the treatment of inflammatory diseases, particularly asthma. Its ability to inhibit selectins makes it effective in reducing late asthmatic reactions following allergen exposure. Additionally, it has potential applications in other inflammatory conditions due to its broad mechanism of action against selectins .

Interaction studies have shown that bimosiamose effectively blocks the adhesion of leukocytes under various conditions. This property is crucial for its role in attenuating inflammation. Furthermore, pharmacokinetic studies indicate that after inhalation, bimosiamose achieves maximum plasma concentrations relatively quickly, with a half-life that allows for effective dosing regimens .

Bimosiamose shares similarities with several other compounds that also act as selectin antagonists or have anti-inflammatory properties. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
GMI-1070Pan-selectin antagonistFocused on sickle cell disease
TBC-1269Selectin antagonistInhaled formulation for respiratory issues
PSGL-1Natural ligand for P-selectinEndogenous molecule involved in leukocyte trafficking
DexamethasoneCorticosteroidBroad anti-inflammatory effects but not selective like bimosiamose

Bimosiamose's uniqueness lies in its specific targeting of multiple selectins simultaneously, offering a broader approach to managing inflammation compared to other compounds that may target only one type or have systemic effects without selectivity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

862.34118563 g/mol

Monoisotopic Mass

862.34118563 g/mol

Heavy Atom Count

62

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97B5KCW80W

Drug Indication

Investigated for use/treatment in asthma, psoriasis and psoriatic disorders, atopic dermatitis, inflammatory disorders (unspecified), and chronic obstructive pulmonary disease (COPD).

Other CAS

187269-40-5

Wikipedia

Bimosiamose

Dates

Modify: 2024-04-14
1: Gross NJ. The COPD pipeline XXII. COPD. 2013 Jun;10(3):390-2. doi: 10.3109/15412555.2013.795422. PubMed PMID: 23713599.
2: Watz H, Bock D, Meyer M, Schierhorn K, Vollhardt K, Woischwill C, Pedersen F, Kirsten A, Beeh KM, Meyer-Sabellek W, Magnussen H, Beier J. Inhaled pan-selectin antagonist Bimosiamose attenuates airway inflammation in COPD. Pulm Pharmacol Ther. 2013 Apr;26(2):265-70. doi: 10.1016/j.pupt.2012.12.003. PubMed PMID: 23257347.
3: Armstrong PC, Hu H, Rivera J, Rigby S, Chen YC, Howden BP, Gardiner E, Peter K. Staphylococcal superantigen-like protein 5 induces thrombotic and bleeding complications in vivo: inhibition by an anti-SSL5 antibody and the glycan Bimosiamose. J Thromb Haemost. 2012 Dec;10(12):2607-9. doi: 10.1111/jth.12022. PubMed PMID: 23039170.
4: Kirsten A, Watz H, Kretschmar G, Pedersen F, Bock D, Meyer-Sabellek W, Magnussen H. Efficacy of the pan-selectin antagonist Bimosiamose on ozone-induced airway inflammation in healthy subjects--a double blind, randomized, placebo-controlled, cross-over clinical trial. Pulm Pharmacol Ther. 2011 Oct;24(5):555-8. doi: 10.1016/j.pupt.2011.04.029. PubMed PMID: 21514398.
5: Paschos KA, Canovas D, Bird NC. The engagement of selectins and their ligands in colorectal cancer liver metastases. J Cell Mol Med. 2010 Jan;14(1-2):165-74. doi: 10.1111/j.1582-4934.2009.00852.x. Review. PubMed PMID: 19627399; PubMed Central PMCID: PMC3837616.
6: Anaya-Prado R, Pérez-Gomez N, Toledo-Pereyra LH, Walsh J, Jordan J, Ward PA. Small molecule selectin inhibitor in global cerebral ischemia and controlled hemorrhagic shock. J Trauma. 2008 Sep;65(3):678-84. doi: 10.1097/TA.0b013e3181843f3a. PubMed PMID: 18784584.
7: Mayr FB, Firbas C, Leitner JM, Spiel AO, Reiter RA, Beyer D, Meyer M, Wolff G, Jilma B. Effects of the pan-selectin antagonist bimosiamose (TBC1269) in experimental human endotoxemia. Shock. 2008 Apr;29(4):475-82. PubMed PMID: 18598003.
8: Woodside DG, Vanderslice P. Cell adhesion antagonists: therapeutic potential in asthma and chronic obstructive pulmonary disease. BioDrugs. 2008;22(2):85-100. Review. PubMed PMID: 18345706.
9: Meyer M, Beyer D, Vollhardt K, Woischwill C, Jilma B, Wolff G. The pharmacokinetics of subcutaneously injected Bimosiamose disodium in healthy male volunteers. Biopharm Drug Dispos. 2007 Dec;28(9):475-84. PubMed PMID: 17876866.
10: Kranich R, Busemann AS, Bock D, Schroeter-Maas S, Beyer D, Heinemann B, Meyer M, Schierhorn K, Zahlten R, Wolff G, Aydt EM. Rational design of novel, potent small molecule pan-selectin antagonists. J Med Chem. 2007 Mar 22;50(6):1101-15. PubMed PMID: 17302397.
11: López-Neblina F, Toledo-Pereyra LH. Anti-ischemic effect of selectin blocker through modulation of tumor necrosis factor-alpha and interleukin-10. J Surg Res. 2007 Apr;138(2):275-83. PubMed PMID: 17254609.
12: Meyer M, Beeh KM, Beier J, Beyer D, Aydt E, Zahlten R, Jilma B, Wolff G. Tolerability and pharmacokinetics of inhaled bimosiamose disodium in healthy males. Br J Clin Pharmacol. 2007 Apr;63(4):451-8. PubMed PMID: 17067318; PubMed Central PMCID: PMC2203253.
13: Jayle C, Milinkevitch S, Favreau F, Doucet C, Richer JP, Deretz S, Mauco G, Rabb H, Hauet T. Protective role of selectin ligand inhibition in a large animal model of kidney ischemia-reperfusion injury. Kidney Int. 2006 May;69(10):1749-55. PubMed PMID: 16625150.
14: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Jan-Feb;28(1):31-63. PubMed PMID: 16541195.
15: Friedrich M, Bock D, Philipp S, Ludwig N, Sabat R, Wolk K, Schroeter-Maas S, Aydt E, Kang S, Dam TN, Zahlten R, Sterry W, Wolff G. Pan-selectin antagonism improves psoriasis manifestation in mice and man. Arch Dermatol Res. 2006 Feb;297(8):345-51. PubMed PMID: 16362415.
16: Meyer M, Jilma B, Zahlten R, Wolff G. Physiochemical properties, safety and pharmacokinetics of bimosiamose disodium after intravenous administration. Int J Clin Pharmacol Ther. 2005 Oct;43(10):463-71. PubMed PMID: 16240703.
17: Beeh KM, Beier J, Meyer M, Buhl R, Zahlten R, Wolff G. Bimosiamose, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial. Pulm Pharmacol Ther. 2006;19(4):233-41. PubMed PMID: 16140027.
18: Beauharnois ME, Lindquist KC, Marathe D, Vanderslice P, Xia J, Matta KL, Neelamegham S. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin. Biochemistry. 2005 Jul 12;44(27):9507-19. PubMed PMID: 15996105.
19: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jan-Feb;27(1):49-77. PubMed PMID: 15834459.
20: Romano SJ. Selectin antagonists : therapeutic potential in asthma and COPD. Treat Respir Med. 2005;4(2):85-94. Review. PubMed PMID: 15813660.

Explore Compound Types